6-Maleimido-1-hexanol

説明

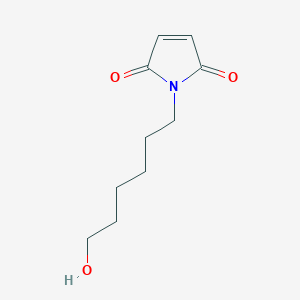

Structure

3D Structure

特性

IUPAC Name |

1-(6-hydroxyhexyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-8-4-2-1-3-7-11-9(13)5-6-10(11)14/h5-6,12H,1-4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMIVBMALOISKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479910 |

Source

|

| Record name | 6-Maleimido-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157503-18-9 |

Source

|

| Record name | 6-Maleimido-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Maleimido-1-hexanol: Properties, Protocols, and Applications for the Advanced Researcher

This guide provides a comprehensive technical overview of 6-Maleimido-1-hexanol, a heterobifunctional crosslinker pivotal in bioconjugation, drug delivery, and surface modification. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, provides detailed experimental protocols, and explores the scientific rationale behind its versatile applications.

Introduction: The Molecular Architecture and Strategic Utility of this compound

This compound is a molecule strategically designed with two distinct reactive moieties: a maleimide group and a primary alcohol (hydroxyl group), connected by a six-carbon aliphatic chain. This architecture bestows upon it a versatile reactivity profile, enabling the covalent linkage of diverse molecular entities.

The maleimide group is renowned for its highly selective reactivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. This reaction proceeds via a Michael addition, forming a stable thioether bond under mild physiological conditions. The hexanol terminus, on the other hand, offers a site for further chemical modification or can be exploited for its hydrophilic character and ability to engage in hydrogen bonding. The six-carbon spacer provides a flexible tether, mitigating steric hindrance when conjugating large biomolecules.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental design. While a comprehensive experimental dataset for this specific molecule is not extensively published, its properties can be reliably inferred from its constituent functional groups and structurally related compounds.

| Property | Value (Estimated where noted) | Source/Rationale |

| Molecular Formula | C₁₀H₁₅NO₃ | [1] |

| Molecular Weight | 197.23 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related maleimide compounds. |

| Melting Point | Not reported; likely a low-melting solid | The related 6-amino-1-hexanol has a melting point of -22°C[2]. The addition of the maleimide group would increase this. |

| Boiling Point | Not reported; likely >200°C | The related 6-amino-1-hexanol has a boiling point of approximately 230°C[2]. |

| Solubility | Soluble in organic solvents (DMSO, DMF, Chloroform). Sparingly soluble in water. | The hexyl chain imparts significant hydrophobic character. The maleimide and alcohol groups provide some polarity. DMSO is a recommended solvent for stock solutions[2]. |

| Stability & Storage | Store lyophilized at -20°C, desiccated. Stable for up to 36 months in this form. In solution, use within 1 month at -20°C to prevent loss of potency. Avoid multiple freeze-thaw cycles. | [2][3] |

Spectroscopic Characterization (Predicted)

¹H NMR (in CDCl₃):

-

~6.7 ppm (s, 2H): Protons of the maleimide double bond.

-

~3.6 ppm (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).

-

~3.5 ppm (t, 2H): Methylene protons adjacent to the nitrogen of the maleimide (-N-CH₂-).

-

~1.2-1.7 ppm (m, 8H): Methylene protons of the hexyl chain.

-

Variable ppm (br s, 1H): Hydroxyl proton (-OH).

¹³C NMR (in CDCl₃):

-

~171 ppm: Carbonyl carbons of the maleimide.

-

~134 ppm: Olefinic carbons of the maleimide.

-

~62 ppm: Carbon adjacent to the hydroxyl group (-CH₂-OH).

-

~38 ppm: Carbon adjacent to the maleimide nitrogen (-N-CH₂-).

-

~25-32 ppm: Carbons of the hexyl chain.

FT-IR (thin film):

-

~3400 cm⁻¹ (broad): O-H stretching of the alcohol.

-

~2850-2950 cm⁻¹: C-H stretching of the aliphatic chain.

-

~1700 cm⁻¹ (strong): C=O stretching of the imide.

-

~1390 cm⁻¹: C-N stretching of the imide.

-

~1050 cm⁻¹: C-O stretching of the primary alcohol.

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): Expected at m/z = 197.

-

Key Fragments: Loss of water (M-18), fragmentation of the hexyl chain, and fragments characteristic of the maleimide ring. Primary alcohols are known to undergo dehydration in the mass spectrometer[4].

The Cornerstone Reaction: Maleimide-Thiol Conjugation

The utility of this compound in bioconjugation is primarily derived from the highly efficient and selective reaction between its maleimide moiety and a thiol group.

Drug Delivery: A Linker for Antibody-Drug Conjugates (ADCs)

In the realm of targeted cancer therapy, this compound can function as a stable, non-cleavable linker in the construction of ADCs. The maleimide end attaches to a cysteine residue on a monoclonal antibody, while the hydroxyl terminus can be activated for conjugation to a cytotoxic drug.

-

Non-Cleavable Linker Strategy: ADCs constructed with non-cleavable linkers like this compound rely on the complete lysosomal degradation of the antibody within the target cancer cell to release the drug payload.[5][6] This approach often results in higher stability in circulation and can provide a larger therapeutic window compared to some cleavable linkers.[5]

Surface Modification of Nanoparticles

The dual functionality of this compound makes it suitable for the surface functionalization of nanoparticles, enabling the attachment of biomolecules for targeted delivery or sensing applications. While the hydroxyl group can be used to attach to certain nanoparticle surfaces, a more common strategy involves using a thiol-terminated version of this linker (6-mercapto-1-hexanol) to bind to gold nanoparticles, followed by activation of the hydroxyl group for further conjugation. Alternatively, if the nanoparticle surface is amine-functionalized, the hydroxyl group of this compound can be converted to a more reactive group (e.g., an NHS ester) to form a stable amide bond.

Protocol: Functionalization of Amine-Modified Nanoparticles

This protocol describes a two-step process to first activate the hydroxyl group of this compound and then conjugate it to amine-functionalized nanoparticles.

Materials:

-

Amine-functionalized nanoparticles (e.g., silica or polymer-based)

-

This compound

-

N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

-

Triethylamine or other non-nucleophilic base

-

Anhydrous organic solvent (e.g., DMF or Dichloromethane)

-

Reaction buffer (e.g., HEPES or PBS, pH 7.5)

Step-by-Step Methodology:

-

Activation of this compound:

-

Dissolve this compound in anhydrous DMF.

-

Add 1.2 equivalents of DSC and 1.5 equivalents of triethylamine.

-

Stir the reaction at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Expert Insight: This reaction converts the terminal hydroxyl group into an NHS-activated carbonate, which is reactive towards primary amines.

-

-

Nanoparticle Conjugation:

-

Disperse the amine-functionalized nanoparticles in HEPES buffer (pH 7.5).

-

Add the activated this compound solution dropwise to the nanoparticle suspension while stirring.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

-

Purification:

-

Separate the maleimide-functionalized nanoparticles from unreacted crosslinker and byproducts by repeated centrifugation and resuspension in fresh buffer.

-

Alternatively, dialysis can be used for smaller nanoparticles.

-

-

Characterization:

-

Confirm the successful functionalization using techniques such as FT-IR spectroscopy (looking for the appearance of the maleimide carbonyl peak) or XPS to detect the increase in nitrogen content on the nanoparticle surface.

-

The reactivity of the surface-bound maleimide groups can be confirmed by a subsequent reaction with a thiol-containing fluorescent dye and measuring the fluorescence of the nanoparticles.

-

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all laboratory reagents is of utmost importance. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, a conservative approach to handling should be adopted based on the properties of its constituent functional groups and related compounds.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Hazards of Related Compounds:

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion and Future Perspectives

This compound is a powerful and versatile tool in the arsenal of the modern biochemist and drug development professional. Its well-defined reactivity, coupled with the flexibility of its hexyl spacer, allows for the precise and stable linkage of a wide array of molecules. The protocols and principles outlined in this guide provide a solid foundation for its successful implementation in bioconjugation, the development of advanced drug delivery systems, and the engineering of functionalized surfaces. As the demand for more sophisticated and targeted therapeutics and diagnostics continues to grow, the strategic application of well-designed crosslinkers like this compound will undoubtedly play an increasingly critical role in advancing the frontiers of biomedical research.

References

-

AdooQ Bioscience. This compound. [Link]

-

McGill University. Bioconjugation Techniques. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 560126, 6-Mercapto-1-hexanol. [Link]

-

Study.com. For 1-Hexanol find the number of ^{13}C peaks in it. [Link]

-

WWJMRD. FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. [Link]

-

Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. [Link]

-

JoVE. Synthesis of Protein Bioconjugates Via Cysteine-Maleimide Chemistry. [Link]

-

National Center for Biotechnology Information. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. [Link]

-

National Center for Biotechnology Information. Surface modification of gold nanoparticles with 6-mercapto-1-hexanol to facilitate dual conjugation of protoporphyrin IX and folic acid for improving the targeted photochemical internalization. [Link]

-

Carl Roth. Safety Data Sheet: 1-Hexanol. [Link]

-

Creative Biolabs. ADC Panoramic Overview-Linker. [Link]

-

ResearchGate. Is there any method to synthesis 6-Maleimidocaproic acid from Maleic anhydride and 6-Aminocaproic acid?. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

MDPI. Comparison between Mid-Infrared (ATR-FTIR) Spectroscopy and Official Analysis Methods for Determination of the Concentrations of Alcohol, SO2, and Total Acids in Wine. [Link]

-

SlideShare. Mass Spectrum of hexanol. [Link]

-

PENTA. 1-Hexanol - SAFETY DATA SHEET. [Link]

-

Agilent. 1-Hexanol - Safety Data Sheet. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Methods for site-specific drug conjugation to antibodies. [Link]

-

YouTube. Protein DNA Bioconjugate Protocol. [Link]

-

Chemistry LibreTexts. 13.8: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Wilhelm Lab. Exploring Maleimide-Based Nanoparticle Surface Engineering to Control Cellular Interactions. [Link]

- Google Patents.

-

ResearchGate. Linker Design for Antibody–Drug Conjugates. [Link]

-

C&EN. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

University of Washington. NMR Chemical Shifts of Impurities. [Link]

-

MassBank. 2-hexanol. [Link]

-

UC Irvine. 5: Organic Spectrometry. [Link]

-

ResearchGate. (a) FTIR spectrum of the starting thiol 6-mercapto 1-hexanol (bottom...). [Link]

Sources

Technical Guide: 6-Maleimido-1-hexanol (CAS 157503-18-9)

The "Goldilocks" Linker: Architecture, Conjugation Mechanics, and Stability Profiles [1]

Executive Summary

6-Maleimido-1-hexanol (CAS 157503-18-9) represents a critical class of heterobifunctional linker precursors used in the development of Antibody-Drug Conjugates (ADCs), PROTACs, and surface immobilization platforms. Distinguished by a six-carbon (C6) alkyl spacer, it occupies a strategic "Goldilocks" zone in bioconjugation: long enough to reduce steric hindrance between payload and carrier, yet short enough to minimize the hydrophobicity-induced aggregation often seen with longer alkyl chains.

This guide dissects the molecule’s dual-reactivity profile—pairing a thiol-specific maleimide with a modifiable primary hydroxyl—and provides validated protocols for its application in high-fidelity bioconjugation.

Chemical Architecture & Rational Design

Structural Analysis

The molecule consists of three distinct functional domains, each serving a specific role in drug design:

| Domain | Chemical Structure | Function |

| Head | Maleimide (2,5-dioxopyrrole) | Electrophile: Reacts rapidly and specifically with free thiols (sulfhydryls) on cysteine residues via Michael addition. |

| Spacer | Hexyl chain ( | Steric Modulator: Provides ~9 Å of separation. The C6 length is critical for allowing enzyme access to cleavable payloads without introducing the excessive hydrophobicity of C8+ chains. |

| Tail | Primary Hydroxyl ( | Nucleophile/Precursor: A versatile handle. It is rarely the final attachment point; rather, it is activated (e.g., to NHS-ester, Tosylate, or Halide) or used in Mitsunobu coupling to attach the cytotoxic payload. |

Why C6? (The Hydrophobic/Steric Balance)

In ADC design, linker length dictates pharmacokinetics.

-

< C4 Spacers: Often result in the payload being buried within the antibody's hydration shell, preventing enzymatic release or target binding.

-

> C8 Spacers: Significantly increase the logP (hydrophobicity) of the conjugate, leading to rapid clearance by the Reticuloendothelial System (RES) and potential aggregation.

-

C6 (Hexanol): Offers the optimal compromise, maintaining solubility while ensuring the maleimide is accessible for conjugation.

Reactivity Profile & Mechanism

The utility of this compound relies on orthogonal reactivity. The maleimide targets the carrier (protein), while the hydroxyl targets the payload (drug).

The Thiol-Michael Addition (Protein Conjugation)

The maleimide double bond acts as a Michael acceptor. A thiolate anion (RS⁻) from a protein cysteine attacks the

-

Optimal pH: 6.5 – 7.5.

-

Mechanism: Asynchronous concerted addition.

-

Selectivity: At pH > 8.0, primary amines (Lysine) begin to compete, reacting with the maleimide to form stable adducts, reducing site-specificity.

Hydroxyl Activation (Payload Attachment)

The hydroxyl group is typically too unreactive for direct bioconjugation. It requires activation:

-

Mitsunobu Reaction: Direct coupling to acidic nucleophiles (phenols, imides) using Triphenylphosphine (

) and DIAD. -

Oxidation/Esterification: Conversion to a carboxylic acid followed by NHS-ester formation for amine coupling.

-

Conversion to Leaving Group: Transformation into a Tosylate or Bromide for nucleophilic substitution.

Caption: Dual-reactivity workflow showing the orthogonal conjugation pathways for the maleimide head and hydroxyl tail.

Critical Application: The Stability Paradox in ADCs

A major consideration when using this compound is the stability of the resulting thiosuccinimide ring.

The Retro-Michael Threat

The thiol-maleimide bond is reversible.[2] In plasma, albumin (which has a free cysteine, Cys34) can act as a "sink," exchanging with the ADC linker via a retro-Michael reaction. This causes the drug to fall off the antibody and attach to albumin, leading to off-target toxicity.

Hydrolysis as a Stabilizer

Paradoxically, hydrolysis of the succinimide ring (ring-opening) prevents the retro-Michael reaction.

-

Closed Ring: Susceptible to deconjugation (Retro-Michael).

-

Open Ring: Chemically stable; the drug is permanently locked onto the antibody.

-

Strategy: Some protocols intentionally elevate pH and temperature post-conjugation to force ring hydrolysis, ensuring the linker remains "locked" during circulation.

Experimental Protocols

Protocol A: Activation of Hydroxyl Group via Mitsunobu Coupling

Use this protocol to attach a drug payload (containing a phenol or acidic NH) to the linker.

Reagents:

-

This compound (1.0 eq)

-

Drug Payload (Nucleophile, e.g., phenol derivative) (1.0 eq)[3]

-

Triphenylphosphine (

) (1.5 eq)[3] -

Diisopropyl azodicarboxylate (DIAD) (1.5 eq)[3]

-

Solvent: Anhydrous THF or DCM.

Step-by-Step:

-

Preparation: Dissolve this compound, the drug payload, and

in anhydrous THF under nitrogen atmosphere. Cool to 0°C.[3] -

Addition: Add DIAD dropwise over 10 minutes. The solution will turn yellow.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 6–12 hours. Monitor via TLC or LC-MS.

-

Quenching: Add a small amount of water or methanol to quench excess reagents.

-

Purification: Concentrate the solvent and purify via silica gel flash chromatography.

-

Note: The maleimide ring is stable under standard Mitsunobu conditions, but avoid excessive heat which can cause polymerization.

-

Protocol B: Protein Conjugation (Thiol-Michael Addition)

Use this protocol to attach the Linker-Payload complex to an antibody or protein.

Reagents:

-

Protein (e.g., IgG1) in PBS (pH 7.2).

-

TCEP (Tris(2-carboxyethyl)phosphine) for reduction.

-

Linker-Payload construct (from Protocol A).

-

DMSO or DMF.[4]

Step-by-Step:

-

Reduction: If the protein cysteines are oxidized (disulfides), treat protein (5 mg/mL) with 2–3 molar equivalents of TCEP for 1 hour at 37°C.

-

Why TCEP? Unlike DTT, TCEP does not contain thiols and does not need to be removed before adding the maleimide.

-

-

Conjugation: Dissolve the Linker-Payload in dry DMSO. Add to the reduced protein solution.

-

Ratio: Target a Drug-to-Antibody Ratio (DAR) of 4. Use ~8 equivalents of linker per antibody.

-

Solvent Limit: Keep final DMSO concentration < 10% to prevent protein precipitation.

-

-

Incubation: React for 1 hour at RT or 4°C overnight.

-

Quenching: Add excess N-acetylcysteine (NAC) to react with any remaining free maleimide.

-

Purification: Remove excess small molecules using a desalting column (e.g., PD-10) or Tangential Flow Filtration (TFF).

Caption: Bioconjugation workflow for ADC synthesis, highlighting the optional hydrolysis step for stability.

Stability & Storage Guidelines

| Parameter | Recommendation | Rationale |

| Storage Form | Lyophilized powder | Hydrolysis of the maleimide ring occurs slowly in the presence of moisture. |

| Temperature | -20°C | Prevents spontaneous polymerization of the maleimide. |

| Solvent Stability | DMSO/DMF (Use immediately) | Maleimides degrade in DMF over time due to trace amines/impurities. Prepare fresh. |

| pH Sensitivity | pH < 7.5 | Above pH 8.0, hydrolysis of the maleimide ring accelerates significantly (t½ < 1 hour at pH 9). |

References

-

PubChem. (n.d.). 1-Hexanol Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Fontaine, S. D., et al. (2015).[5] Hydrolytically Stable Maleimide-end Functionalized Polymers. Bioconjugate Chemistry. (Contextualized via search snippet).

-

Organic Chemistry Portal. (2019). Mitsunobu Reaction: Mechanism and Procedures. Retrieved from [Link]

Sources

6-Maleimido-1-hexanol molecular weight

Technical Monograph: 6-Maleimido-1-hexanol in Bioconjugation & ADC Linker Design

Executive Summary

This compound (MW: 197.23 g/mol ) is a critical heterobifunctional building block used primarily in the synthesis of non-cleavable linkers for Antibody-Drug Conjugates (ADCs). Its structure features a maleimide group (chemoselective for thiols) and a primary hydroxyl group (versatile for ester/carbamate formation), separated by a flexible 6-carbon aliphatic chain. This guide details its molecular characteristics, reaction kinetics, and a self-validating protocol for its application in high-fidelity bioconjugation.

Chemical Identity & Physicochemical Profile

The precise molecular weight is the fundamental constant for stoichiometry and mass spectrometry validation. In ADC development, deviations as small as 1 Da in the payload-linker calculation can lead to misidentification of the Drug-to-Antibody Ratio (DAR).

| Property | Specification | Technical Note |

| Chemical Name | This compound | Also: 1-(6-Hydroxyhexyl)-1H-pyrrole-2,5-dione |

| CAS Number | 157503-18-9 | Caution: Do not confuse with 6-Maleimidocaproic acid (CAS 55750-63-7). |

| Molecular Weight | 197.23 g/mol | Monoisotopic Mass: 197.105 Da |

| Formula | C₁₀H₁₅NO₃ | |

| Solubility | DMSO, DMF, DCM | Poor solubility in water; requires organic co-solvent for conjugation. |

| Reactive Groups | Maleimide (Michael Acceptor) Hydroxyl (Nucleophile) | Maleimide targets thiols (pH 6.5–7.5).[] Hydroxyl targets carboxylic acids/isocyanates. |

| Spacer Length | ~10.2 Å (C6 Alkyl Chain) | Provides steric relief between the antibody and the cytotoxic payload. |

Synthetic Utility & Mechanism[2][3][4][5][6]

This compound is rarely the final linker; it is a "scaffold" molecule. The hydroxyl group serves as the attachment point for the cytotoxic payload (e.g., Auristatin, Maytansinoid), often converted into a carbamate or ester.

Functionalization Pathways

Researchers typically employ one of two strategies to activate the hydroxyl group before antibody conjugation:

-

Mitsunobu Reaction: Direct coupling to a payload containing an acidic proton (e.g., phenols, imides).

-

Chloroformate Activation: Reaction with phosgene or diphosgene to form a chloroformate, which is then reacted with an amine-containing drug to form a stable carbamate linkage .

Visualization: Synthetic Workflow

The following diagram illustrates the conversion of the alcohol to a reactive linker-payload intermediate.

Figure 1: Activation pathway of this compound to form a functional ADC linker-payload complex.

Critical Application: Bioconjugation Protocol

This protocol describes the conjugation of a This compound derivatized payload to a cysteine-reduced antibody. This is a "self-validating" protocol because it includes specific checkpoints to detect failure modes (precipitation, hydrolysis).

Prerequisites

-

Buffer: PBS, pH 7.2, 5 mM EDTA (EDTA prevents metal-catalyzed oxidation of thiols).

-

Solvent: Anhydrous DMSO or DMF.

-

Stoichiometry: 4–8 molar excess of Linker-Payload over Antibody thiols.

Step-by-Step Methodology

1. Antibody Reduction (Activation)

-

Treat the antibody with TCEP (Tris(2-carboxyethyl)phosphine) to reduce interchain disulfides, generating free thiols (-SH).

-

Validation: Ellman’s Reagent assay to quantify free thiol concentration (Target: 2–8 thiols per antibody depending on desired DAR).

2. Linker Solubilization

-

Dissolve the this compound derivative in DMSO.

-

Critical: The final organic solvent concentration in the reaction mixture must not exceed 10-15% (v/v) to prevent antibody precipitation.

3. Conjugation Reaction (Michael Addition)

-

Add the DMSO-Linker solution slowly to the reduced antibody while vortexing gently.

-

Incubate: 60 minutes at 4°C or Room Temperature.

-

pH Checkpoint: Ensure pH remains between 6.5 and 7.5.

-

Why? At pH > 8.0, the maleimide ring hydrolyzes rapidly (opens), rendering it unreactive toward thiols. At pH > 8.5, primary amines (Lysine) begin to compete.

-

4. Quenching & Purification

-

Add excess N-acetylcysteine (NAC) to quench unreacted maleimides.

-

Purify via Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to remove free drug/linker.

Quality Control & Stability (Forensics)

The stability of the maleimide ring is the single biggest risk factor in this chemistry.

The Hydrolysis Problem

In aqueous environments, the maleimide ring can undergo hydrolysis, opening to form succinamic acid.

-

Intact Ring MW: Linker mass.

-

Open Ring MW: Linker mass + 18.01 Da (Addition of H₂O).

While ring opening after conjugation (Thiosuccinimide hydrolysis) can actually stabilize the ADC in plasma, ring opening before conjugation destroys reactivity.

Visualization: Hydrolysis vs. Conjugation

This diagram maps the competing pathways that dictate experimental success.

Figure 2: Competing reaction pathways. High pH promotes the "Red" pathway (Hydrolysis), resulting in a +18 Da mass shift and loss of conjugation efficiency.

Mass Spectrometry Validation

When analyzing the this compound intermediate or the final conjugate:

-

Peak +18 Da: Indicates hydrolyzed maleimide. If observed in the starting material, discard the batch.

-

Peak +197 Da (approx): Indicates successful addition of the spacer (if analyzing a small molecule adduct).

References

-

PubChem. (2025). This compound Compound Summary (CAS 157503-18-9). National Library of Medicine. [Link]

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 3: The Chemistry of Reactive Groups). [Link]

-

Fontaine, S. D., et al. (2015). Hydrolysis of maleimides and its application to the design of antibody-drug conjugates. Bioconjugate Chemistry, 26(11), 2216-2225. [Link]

-

Senter, P. D., & Sievers, E. L. (2012). The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma. Nature Biotechnology, 30, 631–637. (Discusses maleimide linker stability). [Link]

Sources

An In-depth Technical Guide to the Maleimide-Thiol Reaction: Mechanism, Optimization, and Stability

Introduction: The Cornerstone of Bioconjugation

In the landscape of modern biotechnology and pharmaceutical development, the precise and stable conjugation of molecules to biomolecules is paramount. Among the arsenal of chemical strategies, the reaction between a maleimide and a thiol has distinguished itself as a cornerstone for site-specific modification, particularly at cysteine residues.[1][2] Its prominence is well-earned, stemming from its high selectivity for thiols under mild, physiological conditions, rapid reaction kinetics, and typically high yields.[1] This technical guide offers a comprehensive exploration of the maleimide-thiol reaction, delving into its core mechanism, the critical parameters that govern its efficiency, the nuances of potential side reactions, and field-proven strategies for optimization to ensure the creation of stable and homogenous bioconjugates.

The Core Mechanism: A Michael Addition Reaction

The fundamental chemistry underpinning the maleimide-thiol reaction is a Michael addition.[1][2][3] In this reaction, the nucleophilic thiolate anion (R-S⁻) executes a conjugate addition to one of the electron-deficient carbon atoms of the double bond within the maleimide ring.[1] This process is particularly efficient in polar solvents such as water, DMSO, or DMF, which facilitate the formation of the reactive thiolate species.[1][4] The outcome of this reaction is the formation of a stable covalent thioether bond, specifically a thiosuccinimide linkage.[1][4] The reaction is often lauded as a type of "click chemistry" due to its modularity, broad scope, high yields, and simple reaction conditions.[1][3][4]

Diagram: The Michael Addition Mechanism of the Maleimide-Thiol Reaction

Caption: The reaction proceeds via a nucleophilic attack of the thiolate anion on the maleimide double bond.

Critical Reaction Parameters: A Guide to Optimization

The success of a maleimide-thiol conjugation hinges on the meticulous control of several experimental parameters. Understanding the causality behind these choices is crucial for maximizing yield and minimizing undesirable side reactions.

pH: The Master Regulator

The pH of the reaction buffer is unequivocally the most critical factor influencing the maleimide-thiol reaction.

-

Optimal Range (pH 6.5-7.5): Within this window, the reaction is highly chemoselective for thiols.[1][2][4] The reaction rate is dependent on the concentration of the nucleophilic thiolate anion, which increases with pH. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][4]

-

Below pH 6.5: The rate of conjugation diminishes due to the lower concentration of the reactive thiolate anion as the thiol group remains protonated.[1]

-

Above pH 7.5: The chemoselectivity is compromised.[4] Two significant side reactions become more prevalent: hydrolysis of the maleimide ring and an increased reactivity towards primary amines, such as the ε-amino group of lysine residues.[1][4]

| pH Range | Primary Outcome | Rationale |

| < 6.5 | Slow reaction rate | Low concentration of the reactive thiolate anion. |

| 6.5 - 7.5 | Optimal for selective conjugation | Balances sufficient thiolate concentration with minimal side reactions.[1][2][4] |

| > 7.5 | Increased side reactions | Maleimide hydrolysis and reaction with amines become significant.[1][4] |

Temperature and Reactant Concentration

The maleimide-thiol reaction is typically rapid at room temperature. Higher temperatures can accelerate the reaction but may also increase the rate of side reactions, particularly hydrolysis. The stoichiometry of the reactants is also a key consideration. A slight excess of the maleimide reagent is often used to ensure complete conjugation of the thiol, but a large excess should be avoided to minimize off-target reactions.

Navigating the Landscape of Side Reactions

While highly selective, the maleimide-thiol reaction is not without potential complications. A thorough understanding of these side reactions is essential for troubleshooting and ensuring the homogeneity and stability of the final conjugate.

Maleimide Hydrolysis: The Race Against Instability

The maleimide ring is susceptible to hydrolysis, a reaction that increases with pH.[4][5] This process opens the ring to form a maleamic acid derivative, which is unreactive towards thiols.[4] Therefore, it is imperative to perform the conjugation reaction within the optimal pH range of 6.5-7.5.[1][4] For storage of maleimide-containing reagents, anhydrous, water-miscible solvents like DMSO or DMF are strongly recommended.[1][4]

Diagram: Competing Reactions of Maleimide

Caption: Key reaction pathways for maleimide, highlighting the desired conjugation and major side reactions.

Reversibility and the Retro-Michael Reaction

The thioether bond formed in the maleimide-thiol reaction is not completely stable and can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[6][7][8] This reversibility is a significant concern, especially in vivo, where other thiols like glutathione can react with the released maleimide, resulting in off-target effects and loss of the conjugated payload.[8][9]

Strategies to enhance the stability of the thiosuccinimide linkage include:

-

Post-conjugation Hydrolysis: Intentionally hydrolyzing the succinimide ring after conjugation can stabilize the adduct. The resulting ring-opened succinamic acid thioether is stable and not susceptible to the retro-Michael reaction.[4][7][10] This can be achieved by incubating the conjugate at a mildly alkaline pH (e.g., 8.5-9.0).[10]

-

Next-Generation Maleimides: "Self-hydrolyzing" maleimides have been developed with functionalities that promote rapid hydrolysis of the thiosuccinimide ring at neutral pH, thereby stabilizing the conjugate.[7]

Thiazine Rearrangement: A Challenge with N-terminal Cysteines

When conjugating a maleimide to a peptide or protein with an unprotected N-terminal cysteine, a significant side reaction known as thiazine rearrangement can occur.[3][11] This involves a nucleophilic attack of the N-terminal amine on the succinimide carbonyl, leading to a six-membered thiazine derivative.[3][11] This rearrangement is more pronounced at basic pH.[3] To mitigate this, it is recommended to perform the conjugation at a more acidic pH (around 5) or to avoid using unprotected N-terminal cysteines for conjugation when a stable succinimide thioether linkage is desired.[11]

Experimental Protocol: A Self-Validating System

This protocol provides a general framework for the conjugation of a maleimide-functionalized molecule to a thiol-containing protein.

1. Reagent Preparation:

-

Protein Solution: Prepare the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline, pH 7.2-7.4, containing EDTA to prevent thiol oxidation).

-

Maleimide Solution: Immediately before use, dissolve the maleimide-functionalized reagent in an anhydrous, water-miscible organic solvent such as DMSO or DMF.[4]

2. Reduction of Disulfide Bonds (if necessary):

-

If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Use a reducing agent like DTT or TCEP. TCEP is often preferred as it does not contain a thiol and does not need to be removed before the addition of the maleimide reagent.

3. Conjugation Reaction:

-

Add the maleimide solution to the protein solution. The molar ratio of maleimide to thiol will need to be optimized but a 5- to 20-fold molar excess of the maleimide is a common starting point.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

4. Quenching the Reaction:

-

Add a low molecular weight thiol, such as free cysteine or β-mercaptoethanol, to quench any unreacted maleimide.

5. Purification of the Conjugate:

-

Remove excess maleimide reagent and quenching agent by size-exclusion chromatography, dialysis, or tangential flow filtration.

6. (Optional) Post-conjugation Stabilization:

-

To stabilize the linkage against retro-Michael reaction, the pH of the purified conjugate can be raised to 8.5-9.0 for a defined period to promote hydrolysis of the thiosuccinimide ring.[10] The conditions (pH, time, temperature) must be carefully optimized to avoid protein denaturation or aggregation.[10]

7. Characterization:

-

Characterize the final conjugate to determine the degree of labeling and confirm its purity and integrity using techniques like UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.

Conclusion: A Versatile Tool Demanding Precision

The maleimide-thiol reaction is a powerful and versatile tool in the bioconjugation chemist's toolbox, enabling the creation of a wide array of functionalized biomolecules for research, diagnostics, and therapeutics.[2] Its success, however, is not a given. It demands a deep understanding of the underlying Michael addition mechanism and a meticulous control of reaction conditions, with pH being the paramount variable. By acknowledging and mitigating potential side reactions such as hydrolysis, retro-Michael exchange, and thiazine rearrangement, researchers can harness the full potential of this chemistry to produce homogenous and stable bioconjugates. The continuous development of next-generation maleimides and stabilization strategies further expands the horizons of what can be achieved with this remarkable reaction.

References

-

ACS Publications. Mechanisms of Alkyl and Aryl Thiol Addition to N-Methylmaleimide. (2018-09-05). [Link]

-

PMC. Tunable degradation of maleimide-thiol adducts in reducing environments. [Link]

-

ResearchGate. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates | Request PDF. [Link]

-

PharmiWeb.com. Drawbacks of the thiol-maleimide reaction. (2022-03-31). [Link]

-

PMC. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. [Link]

-

ACS Publications. Long-Term Stabilization of Maleimide–Thiol Conjugates | Bioconjugate Chemistry. [Link]

-

Bio-Synthesis. Maleimide labeling of thiolated biomolecules. (2022-05-03). [Link]

-

PMC. Reversible maleimide–thiol adducts yield glutathione-sensitive poly(ethylene glycol)–heparin hydrogels. [Link]

-

ResearchGate. (PDF) Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (2025-10-17). [Link]

-

bioRxiv. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. (2017-10-05). [Link]

-

Wiley Online Library. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. [Link]

-

YouTube. Thiazine Formation: The Elucidation of a Thiol-Maleimide Side-Reaction. (2021-10-04). [Link]

-

PMC. On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. [Link]

-

PMC. Catalysis of imido-group hydrolysis in a maleimide conjugate. [Link]

-

Wiley Online Library. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. bachem.com [bachem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creativepegworks.com [creativepegworks.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. creativepegworks.com [creativepegworks.com]

- 10. benchchem.com [benchchem.com]

- 11. pharmiweb.com [pharmiweb.com]

Technical Guide: 6-Maleimido-1-hexanol Solubility, Preparation, and Stability

Executive Summary

6-Maleimido-1-hexanol (CAS: 157503-18-9) is a heterobifunctional linker widely used in the development of Antibody-Drug Conjugates (ADCs) and surface functionalization. It features a maleimide group (thiol-reactive) and a primary hydroxyl group (modifiable to other functionalities), separated by a hydrophobic 6-carbon alkyl chain.

This guide addresses the critical challenge of handling this compound: balancing its hydrophobic alkyl nature (limiting aqueous solubility) with the hydrolytic instability of the maleimide ring in aqueous environments. Successful utilization requires a "dissolve-and-dilute" strategy using anhydrous DMSO and strict pH control.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the molecular architecture is the first step to mastering solubility.

| Property | Detail |

| Compound Name | This compound |

| CAS Number | 157503-18-9 |

| Molecular Weight | 197.23 g/mol |

| Formula | C₁₀H₁₅NO₃ |

| Structural Features | Head: Maleimide (Polar, Reactive) Body: Hexyl Chain (Hydrophobic, C6) Tail: Hydroxyl (Polar, Unreactive) |

| LogP (Predicted) | ~0.8 - 1.2 (Moderately Lipophilic) |

| Physical State | White to off-white solid / crystalline powder |

Solubility Mechanics

Solubility in DMSO (Dimethyl Sulfoxide)

Status: Highly Soluble DMSO is the gold-standard solvent for this compound. The dipolar aprotic nature of DMSO solvates both the maleimide ring and the alkyl chain effectively.

-

Typical Stock Concentration: 10 mg/mL to 50 mg/mL.

-

Stability in DMSO: High, provided the DMSO is anhydrous . Water contamination in DMSO will accelerate maleimide hydrolysis even during storage.

Solubility in Water

Status: Poor / Sparingly Soluble Direct dissolution of the solid compound in water is not recommended .

-

Mechanism of Failure: The energetic cost of hydrating the hydrophobic hexyl spacer outweighs the solvation energy gained by the polar ends. This leads to slow dissolution, aggregation, or precipitation.

-

Hydrolytic Risk: Attempting to dissolve the solid directly in water requires prolonged agitation (sonication/vortexing), which generates heat and exposes the maleimide ring to aqueous stress for extended periods, causing significant hydrolysis before the experiment even begins.

Experimental Protocols

Protocol A: Preparation of Anhydrous Stock Solution

Use this protocol to prepare a stable master stock.

Reagents:

-

This compound (Solid)[1]

-

Anhydrous DMSO (≥99.9%, stored over molecular sieves)

Workflow:

-

Equilibration: Allow the product vial to warm to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold vial.

-

Calculation: Target a concentration of 100 mM (approx. 19.7 mg/mL) or 50 mg/mL for high-concentration needs.

-

Dissolution: Add the calculated volume of anhydrous DMSO.

-

Mixing: Vortex briefly (5–10 seconds). The solid should dissolve rapidly.

-

Storage: Aliquot immediately into single-use vials. Store at -20°C (1 month) or -80°C (6 months).

Protocol B: Aqueous Dilution (The "Shock" Method)

Use this protocol to introduce the linker into a reaction buffer (e.g., PBS) without precipitation.

Reagents:

-

DMSO Stock Solution (from Protocol A)

-

Aqueous Buffer (pH 6.5 – 7.2, EDTA included)

Workflow:

-

Buffer Prep: Ensure the aqueous buffer is at room temperature. Cold buffers decrease solubility and increase precipitation risk.

-

Dynamic Addition: While vortexing the aqueous buffer gently, add the DMSO stock dropwise .

-

Critical Rule: Keep the final DMSO concentration < 10% (v/v) for biological compatibility.

-

Critical Rule: If a higher concentration is needed, consider adding a solubilizing agent like PEG300 or Tween-80 to the buffer prior to adding the maleimide.

-

-

Visual Check: The solution should remain clear. If turbidity ("cloudiness") appears, the compound has precipitated.

-

Troubleshooting: Add more DMSO (up to 20% if tolerable) or reduce the linker concentration.

-

Stability & Hydrolysis (The "Hidden" Variable)

The maleimide ring is thermodynamically unstable in water. It undergoes hydrolysis to form Maleamic Acid , which is completely unreactive toward thiols . This is the most common cause of conjugation failure.

The pH Dependency[9][10][11][12]

-

pH < 7.0: Hydrolysis is slow.[2] (Half-life > 24 hours).[3][4]

-

pH > 7.5: Hydrolysis accelerates exponentially.

-

pH > 8.0: Rapid degradation. (Half-life can be minutes to hours).

Visualization of Reaction Pathways

The diagram below illustrates the competition between the desired conjugation and the destructive hydrolysis pathway.

Caption: Kinetic competition between thiol conjugation (green) and hydrolysis (red). High pH shifts the balance toward the red path.

Summary of Critical Parameters

| Parameter | Recommendation | Reason |

| Solvent | Anhydrous DMSO or DMF | Prevents hydrolysis during storage.[3] |

| Max Aqueous Conc. | ~1-2 mg/mL (without additives) | Hydrophobic hexyl chain limits solubility. |

| Optimal pH | 6.5 – 7.2 | Minimizes hydrolysis while maintaining thiol reactivity. |

| Additives | 1-10 mM EDTA | Chelates metals that catalyze oxidation of thiols (preventing disulfide formation). |

| Temperature | 4°C - 25°C | Avoid heating aqueous solutions; heat accelerates ring opening. |

References

-

Santa Cruz Biotechnology. this compound (CAS 157503-18-9) Product Data Sheet. Retrieved from

- Fontaine, S. D., et al. (2015).Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry, 26(1), 145-152. (Mechanistic insight into ring hydrolysis).

-

Vector Laboratories. Maleimide Reaction Chemistry & Handling Guide. Retrieved from

- Hermanson, G. T.Bioconjugate Techniques (3rd Edition). Academic Press, 2013.

-

PubChem. Compound Summary: Maleimide derivatives and solubility data. Retrieved from

Sources

Understanding Maleimide Reactivity with Cysteine Residues

[1][2][3][4]

Executive Summary

The reaction between maleimides and cysteine residues (thiol-Michael addition) is the cornerstone of modern bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and site-specific protein labeling.[1][2] While often described as "click-like" due to its speed and specificity, the reaction is governed by a complex interplay of pH-dependent kinetics, reversibility (retro-Michael addition), and hydrolytic stability. This guide deconstructs these mechanisms to provide a rigorous, self-validating framework for experimental design.

The Mechanistic Core: Thiol-Michael Addition

At its heart, the conjugation is a nucleophilic attack by a thiolate anion (

The Reaction Pathway

The maleimide ring acts as a Michael acceptor. The driving force is the relief of ring strain and the formation of a stable thioether bond. However, the reaction is not static; the resulting thiosuccinimide ring is a dynamic entity subject to two divergent fates: stabilization via hydrolysis or elimination via the retro-Michael pathway.[3]

Visualization: The Reaction & Stability Bifurcation

The following diagram illustrates the primary conjugation pathway and the critical post-conjugation fates that determine product stability.

Figure 1: The dual fate of the thiosuccinimide ring.[4] Hydrolysis locks the conjugate in a stable form, while the retro-Michael pathway leads to instability and potential off-target exchange.

Critical Parameters Controlling Reactivity[2]

The pH "Goldilocks" Zone (6.5 – 7.5)

The specificity of maleimide for cysteine is entirely pH-dependent.

-

Mechanism: The reactive species is the thiolate anion (

), not the thiol ( -

pH < 6.0: The thiol is protonated (

), rendering it non-nucleophilic. Reaction rates drop precipitously. -

pH > 8.0: Two deleterious effects occur:

Solvent Effects & Stoichiometry

-

Solvent: Maleimides are prone to hydrolysis in aqueous buffers.[7] Stock solutions must be prepared in anhydrous organic solvents (DMSO, DMF, or DMA) immediately prior to use.[7]

-

Stoichiometry: While 1:1 coupling is theoretically possible, a 3–10 molar excess of maleimide is standard to drive pseudo-first-order kinetics and account for rapid reagent hydrolysis in the aqueous buffer.

Quantitative Comparison of Reaction Rates

| Parameter | Condition | Relative Rate / Outcome |

| Thiol Reactivity | pH 7.0 | 1,000x faster than amines [1] |

| Amine Reactivity | pH > 8.0 | Significant competition (Lysine/N-term) |

| Maleimide Hydrolysis | pH 7.0 | t1/2 ≈ 24 hours (varies by R-group) |

| Maleimide Hydrolysis | pH 8.5 | t1/2 < 1 hour (Rapid inactivation) |

Stability: The Paradox of Hydrolysis

A common misconception is that hydrolysis is always a failure mode. In the context of ADCs, post-conjugation hydrolysis is often a desired stabilization strategy .

The Retro-Michael Threat

The thiosuccinimide linkage is not chemically inert. In physiological conditions (pH 7.4, 37°C), the reaction can reverse (Retro-Michael addition), releasing the maleimide-drug payload. This released payload can then react with Human Serum Albumin (HSA) (specifically Cys34), leading to off-target toxicity and reduced efficacy.

Hydrolysis as a Locking Mechanism

If the thiosuccinimide ring undergoes hydrolysis (ring opening) after conjugation, the resulting succinamic acid thioether is chemically stable and cannot undergo the retro-Michael reaction.

-

Self-Hydrolyzing Maleimides: Modern linker technologies often incorporate a basic amine group near the maleimide to catalyze this ring opening immediately after conjugation, "locking" the drug onto the antibody [2].

Experimental Protocol: Cysteine Conjugation Workflow

This protocol assumes the target protein has disulfide bonds that require reduction to generate free thiols.[7][8]

Reagents

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[7][9] Why? Unlike DTT, TCEP does not contain a thiol group and does not compete with the maleimide, eliminating the need for a removal step.[6]

-

Buffer: PBS + 1-5 mM EDTA, pH 7.2. Why? EDTA chelates divalent cations (

,

Step-by-Step Workflow

Figure 2: Streamlined conjugation workflow using TCEP to avoid intermediate purification steps.

Detailed Methodology

-

Reduction: Dilute protein to 1-10 mg/mL in Conjugation Buffer. Add 2–10 molar equivalents of TCEP. Incubate at 37°C for 1 hour. Note: Do not remove TCEP.

-

Maleimide Prep: Dissolve maleimide reagent in anhydrous DMSO to a concentration of 10 mM.

-

Conjugation: Add the maleimide solution to the reduced protein. Target a final organic solvent concentration of <10% (v/v) to prevent protein precipitation. Gently mix for 1-2 hours at room temperature or 4°C overnight.

-

Validation: Verify conjugation via hydrophobic interaction chromatography (HIC) or Mass Spectrometry (LC-MS). Look for mass shifts corresponding to the linker-drug + water (if hydrolyzed).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Efficiency | Oxidized thiols (disulfides formed) | Ensure EDTA is in buffer; Degas buffers to remove oxygen. |

| Low Conjugation Efficiency | Hydrolyzed Maleimide | Prepare maleimide stock immediately before use in anhydrous solvent.[7] |

| Precipitation | Hydrophobic Linker / High DMSO | Limit DMSO < 5%; Use PEGylated linkers to improve solubility. |

| Heterogeneity (High DAR) | Non-specific amine coupling | Check pH. If pH > 7.5, lower to 7.[11]0. |

| Loss of Drug in Serum | Retro-Michael Instability | Use self-hydrolyzing maleimides or N-aryl maleimides [3]. |

References

-

Hermanson, G. T. (2013).[12][13] Bioconjugate Techniques (3rd Edition). Academic Press.[12] Chapter 3: The Reactions of Bioconjugation. Link

-

Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates.[14] Nature Biotechnology, 32, 1059–1062. Link

-

Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(B), 660-670. Link

-

Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry, 26(1), 145–152. Link

-

Ravasco, J., et al. (2019).[12] Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. Chemistry – A European Journal, 25(1), 43-59.[12] Link

Sources

- 1. bachem.com [bachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Site-Specific Fluorescent Labeling of Proteins via Maleimide-Thiol Chemistry

Abstract

This application note provides a comprehensive technical guide for the site-specific labeling of proteins using maleimide-functionalized fluorophores. Unlike amine-reactive chemistries (e.g., NHS esters) that label lysine residues randomly, maleimide chemistry targets sulfhydryl (–SH) groups, typically found on cysteine residues.[1] This specificity allows for controlled labeling stoichiometry and preservation of protein activity, particularly when cysteines are located away from the active site. This guide covers the reaction mechanism, critical parameter optimization (pH, stoichiometry, solvent), step-by-step protocols, and data analysis for calculating the Degree of Labeling (DOL).

Introduction & Mechanism[3][4][5]

The Maleimide-Thiol Reaction

The core of this protocol is the Michael addition reaction. The maleimide group (an activated alkene) acts as an electrophile, while the sulfhydryl group on the protein (thiolate anion) acts as a nucleophile.

-

Mechanism: The thiolate attacks the carbon-carbon double bond of the maleimide ring, resulting in a stable thioether linkage.

-

Specificity: This reaction is highly chemoselective between pH 6.5 and 7.[2][3][4]5. At pH 7.0, the reaction rate with thiols is ~1,000 times faster than with amines (lysine).

-

Stability: The resulting thioether bond is stable under physiological conditions, unlike the reversible disulfide bonds formed by some other reagents.[5]

Critical Considerations: Hydrolysis & pH

Two competing reactions dictate the success of this protocol:

-

Thiol Conjugation (Desired): Favored at pH 6.5–7.5.

-

Maleimide Hydrolysis (Undesired): The maleimide ring can react with water to form non-reactive maleamic acid.[4] This reaction accelerates significantly above pH 8.0.

-

Amine Cross-reactivity (Undesired): Above pH 7.5, unprotonated amines (lysine

-amino groups) become nucleophilic enough to compete with thiols, leading to non-specific labeling.

Key Takeaway: Strict pH control (pH 7.0–7.2) is the single most important factor for ensuring specificity and efficiency.

Material Preparation & Experimental Design

Reagent Selection

| Component | Recommendation | Rationale |

| Buffer | PBS, HEPES, or Tris (pH 7.0–7.[1][4][5][6]5) | Maintains optimal pH for specificity. Must be free of thiols (no DTT or |

| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Preferred over DTT.[7] TCEP is stable, effective at neutral pH, and does not contain thiols, meaning it can technically remain in the reaction (though removal is still best practice). |

| Organic Solvent | Anhydrous DMSO or DMF | Maleimide dyes are often hydrophobic and hydrolyze in water. Dissolve immediately before use. |

| Chelator | EDTA (1–10 mM) | Prevents metal-catalyzed re-oxidation of disulfide bonds.[8] |

Protein Preparation[1]

-

Concentration: Optimal labeling occurs at protein concentrations of 1–10 mg/mL .[1][2] Lower concentrations slow the reaction kinetics, promoting dye hydrolysis over conjugation.

-

Purity: Remove any carrier proteins (e.g., BSA) or buffers containing thiols/reducing agents via dialysis or desalting columns before starting.

Detailed Protocol

Phase 1: Protein Reduction (Optional but Recommended)

Most cysteines in extracellular proteins are oxidized as disulfides. To label them, they must be reduced to free thiols.

-

Dissolve Protein: Prepare protein at 2–10 mg/mL in Degassing Buffer (PBS pH 7.2 + 5 mM EDTA).

-

Add Reductant: Add TCEP to a final concentration of 20 mM (approx. 10–100x molar excess).

-

Incubate: 30 minutes at room temperature.

-

Purification (Critical if using DTT): If using DTT, you MUST remove it via a desalting column (e.g., PD-10 or Zeba spin column) equilibrated with reaction buffer. If using TCEP at low excess, this step is optional but recommended to prevent TCEP from consuming the maleimide dye.

Phase 2: Labeling Reaction

-

Prepare Dye Stock: Dissolve the maleimide-dye in anhydrous DMSO to 10 mM. Note: Prepare immediately before use; maleimides degrade in solution.[2]

-

Calculate Stoichiometry: Aim for a dye-to-protein molar ratio of 10:1 to 20:1 .

-

Example: For 1 mL of IgG (150 kDa) at 2 mg/mL:

-

Moles Protein =

. -

Moles Dye (20x) =

. -

Volume of 10 mM Dye =

.

-

-

-

Mix: Add the dye dropwise to the protein solution while gently vortexing.

-

Constraint: Keep organic solvent volume <10% to prevent protein precipitation.

-

-

Incubate:

-

Option A (Fast): 2 hours at Room Temperature (protect from light).

-

Option B (Gentle): Overnight at 4°C (protect from light).

-

-

Quench (Optional): Add

-mercaptoethanol to 10 mM final concentration to scavenge excess dye.

Phase 3: Purification

Remove unreacted dye to prevent high background in downstream applications.

-

Method: Size Exclusion Chromatography (SEC) is standard.

-

Tools: Sephadex G-25 columns, PD-10, or centrifugal concentrators (MWCO 10k).

-

Elution: Elute in storage buffer (e.g., PBS + 0.05% Sodium Azide).

Workflow Visualization

Figure 1: Decision tree and workflow for maleimide-based protein labeling. Note the critical path for disulfide reduction and desalting.

Data Analysis: Degree of Labeling (DOL)

To validate the experiment, you must calculate the average number of dye molecules conjugated to each protein molecule.

Measurements

Measure the absorbance of the purified conjugate at 280 nm (

Correction Factor (CF)

Most fluorophores absorb slightly at 280 nm, inflating the protein concentration reading. You must correct for this.

-

Consult the dye manufacturer's datasheet for the specific CF (typically 0.05 – 0.30).

Calculation

[9] [1][5][6][9][10][11]Where:

-

: Molar extinction coefficient of the protein (e.g., IgG

- : Molar extinction coefficient of the dye.[9]

Interpretation

| DOL Value | Interpretation | Action |

| < 1.0 | Under-labeling | Check protein purity, verify reduction, check dye hydrolysis. |

| 2.0 – 4.0 | Optimal | Ideal for antibodies; minimal quenching, high activity. |

| > 6.0 | Over-labeling | Risk of precipitation and fluorescence quenching. Reduce dye excess in future. |

Troubleshooting Guide

Issue 1: Protein Precipitation[11][15]

-

Cause: The dye is hydrophobic, or the organic solvent concentration is too high.

-

Solution:

Issue 2: Low Labeling Efficiency (DOL < 1)

-

Cause: Oxidized thiols or hydrolyzed dye.

-

Solution:

-

Ensure TCEP reduction was effective.

-

Verify pH is 7.0–7.[5]5. If pH > 8.0, hydrolysis dominates.

-

Use fresh dye stock. Do not store maleimides in aqueous buffers.

-

Issue 3: Non-Specific Labeling

-

Cause: pH was too high (> 7.5), activating amines.

-

Solution: strictly monitor pH using a calibrated meter.[4] Use a buffer with strong buffering capacity at pH 7.0 (e.g., 100 mM Phosphate).

References

-

Thermo Fisher Scientific. Thiol-Reactive Probe Labeling Protocol. Molecular Probes Handbook.[5] Link

-

Biotium. Protocol: Maleimide Labeling of Protein Thiols.[1][6]Link

-

Lumiprobe. Maleimide Labeling of Proteins and Other Thiolated Biomolecules.[1]Link

-

Vector Laboratories. Maleimide Reaction Chemistry and Specificity.Link

-

Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry.[1][12][5][13] (Discusses hydrolysis and ring-opening). Link

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. broadpharm.com [broadpharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. biotium.com [biotium.com]

- 7. researchgate.net [researchgate.net]

- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 9. Degree of labeling (DOL) step by step [abberior.rocks]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

PEGylation of proteins using maleimide chemistry

Application Note: Site-Specific Protein PEGylation via Maleimide-Cysteine Chemistry

Abstract

This technical guide details the protocol for site-specific PEGylation of proteins using maleimide-functionalized polyethylene glycol (PEG-Mal). Unlike random amine conjugation (N-hydroxysuccinimide chemistry), maleimide chemistry targets free cysteine residues, preserving protein bioactivity and reducing heterogeneity. This document synthesizes reaction mechanisms, critical process parameters (CPP), and troubleshooting frameworks to ensure high-yield, stable thioether conjugate formation.

Mechanistic Foundation & Critical Parameters

The reaction between a maleimide group and a thiol (sulfhydryl, -SH) is a Michael addition.[1][2][3][4][5] The nucleophilic thiolate anion attacks the electron-deficient olefin of the maleimide ring, forming a stable succinimidyl thioether linkage.[1]

The Specificity/Hydrolysis Paradox

Success relies on balancing two competing kinetics: conjugation vs. hydrolysis .

-

Conjugation (Desired): Occurs optimally at pH 6.5–7.5 . In this range, cysteine residues (pKa ~8.3) are sufficiently deprotonated to form the reactive thiolate anion, while lysine amines (pKa ~10.5) remain protonated and unreactive.

-

Hydrolysis (Competitor): The maleimide ring is susceptible to hydrolysis by water, forming non-reactive maleamic acid.[1] This reaction accelerates significantly at pH > 8.0.

-

Retro-Michael Addition: The formed thioether bond is reversible. However, if the succinimide ring hydrolyzes after conjugation, the product becomes "locked" and highly stable.

Reaction Pathway Diagram

The following diagram illustrates the conjugation pathway and the competing hydrolysis risks.

Figure 1: Mechanistic pathway of Maleimide-Thiol conjugation. Blue/Green paths indicate the desired workflow; Red paths indicate degradation risks.

Pre-Conjugation Preparation

Before introducing the PEG reagent, the protein's free cysteines must be accessible and reduced. Disulfide bonds will not react with maleimide.

Reagent Selection: TCEP vs. DTT

| Feature | DTT (Dithiothreitol) | TCEP (Tris(2-carboxyethyl)phosphine) |

| Mechanism | Thiol-disulfide exchange | Phosphine oxidation |

| Stability | Unstable (oxidizes in air) | Stable in air and aqueous buffer |

| Interference | HIGH: Contains thiols; competes for maleimide. | LOW: Non-thiol; usually compatible. |

| Removal | MANDATORY (Desalting/Dialysis) | Optional (but recommended for <100% purity) |

| Recommendation | Use for bulk reduction/denaturation. | Use for precise, mild reduction. |

Quantification of Free Thiols (Ellman’s Assay)

Verify thiol availability using 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB).[6][7][8][9]

-

Prepare Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.

-

Reaction: Mix protein (in excess) with DTNB solution (4 mg/mL).

-

Measure: Read absorbance at 412 nm after 15 mins.

-

Calculate: Use extinction coefficient

.

Detailed Conjugation Protocol

Materials:

-

Protein of interest (1–5 mg/mL)

-

Linear or Branched PEG-Maleimide (stored at -20°C under argon/nitrogen)

-

Conjugation Buffer: 1x PBS (pH 7.2) or 50 mM HEPES (pH 7.0), containing 2-5 mM EDTA.

-

Note: EDTA is critical to prevent metal-catalyzed oxidation of cysteines to disulfides.

-

Step-by-Step Workflow

-

Protein Preparation:

-

PEG Reagent Solubilization:

-

Equilibrate PEG-Maleimide to room temperature (RT) before opening to prevent condensation.[10]

-

Dissolve PEG in the Conjugation Buffer (or dry DMSO if PEG is hydrophobic) immediately before use.

-

Do not store aqueous PEG-Maleimide solutions. Hydrolysis begins immediately.

-

-

Conjugation Reaction:

-

Quenching:

-

Stop the reaction by adding excess L-Cysteine or DTT (final conc. 5–10 mM).

-

Incubate for 15 minutes. This consumes unreacted maleimide.

-

-

Purification:

-

Method: Size Exclusion Chromatography (SEC/FPLC).

-

Rationale: PEGylation significantly increases hydrodynamic volume. A 20 kDa PEG can make a protein migrate like it is >100 kDa.

-

Collect fractions absorbing at 280 nm.

-

Experimental Workflow Visualization

Figure 2: End-to-end experimental workflow for Maleimide-PEGylation.

Troubleshooting & Optimization (E-E-A-T)

Common failure modes and scientifically grounded solutions.

| Observation | Root Cause | Corrective Action |

| Low Conjugation Yield | Oxidized cysteines (Disulfides formed) | Increase TCEP concentration; ensure EDTA is in buffer; degas buffers to remove oxygen. |

| Precipitation | "Salting out" by PEG or hydrophobic core exposure | Dilute protein (<1 mg/mL); Add 10% Glycerol or 0.1% Tween-20; Add PEG slowly. |

| Multiple PEGylations | Reaction with Lysines (pH too high) | Strictly control pH < 7.5. Lysine conjugation occurs at pH > 8.0. |

| No Reaction | Hydrolyzed Maleimide | Use fresh PEG reagent. Verify PEG activity by reacting with small molecule thiol (e.g., cysteine) and checking via HPLC. |

| Product Instability | Retro-Michael reaction | Store at 4°C or -20°C. Avoid thiols in storage buffer. Consider hydrolyzing the ring (pH 9.0, 30 min) to lock the conjugate (advanced). |

References

-

Roberts, M. J., et al. (2002). "Chemistry for peptide and protein PEGylation." Advanced Drug Delivery Reviews, 54(4), 459-476. Link

-

Veronese, F. M. (2001). "Peptide and protein PEGylation: a review of problems and solutions." Biomaterials, 22(5), 405-417. Link

-

Shen, B. Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology, 30, 184–189. Link

-

Thermo Fisher Scientific. "Chemistry of Crosslinking." Technical Handbook. Link

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard field reference).

Sources

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. bachem.com [bachem.com]

- 6. researchgate.net [researchgate.net]

- 7. interchim.fr [interchim.fr]

- 8. broadpharm.com [broadpharm.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]

Application Notes and Protocols: Leveraging 6-Maleimido-1-hexanol in Advanced Diagnostic Assays

Introduction: The Pivotal Role of Covalent Conjugation in Modern Diagnostics

In the landscape of modern molecular diagnostics, the ability to create stable and specific linkages between biological molecules is paramount. Bioconjugation, the process of covalently coupling two biomolecules, is the cornerstone of numerous assay formats, from the workhorse ELISA to rapid lateral flow immunoassays (LFIA) and sophisticated biosensors.[1] The choice of crosslinking chemistry is a critical determinant of assay sensitivity, specificity, and reproducibility. Among the arsenal of bioconjugation reagents, those utilizing maleimide chemistry have become indispensable for their high selectivity and efficiency.[2]

This guide provides an in-depth exploration of 6-Maleimido-1-hexanol , a heterobifunctional crosslinker that offers a strategic advantage in the design and development of diagnostic assays. We will delve into the core principles of maleimide-thiol chemistry, provide detailed, field-proven protocols for its application, and offer insights into optimizing conjugation strategies for robust and reliable assay performance. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of precise bioconjugation for next-generation diagnostics.

Chemical Profile of this compound

This compound is a molecule featuring a thiol-reactive maleimide group at one end and a hydroxyl group at the other, separated by a six-carbon aliphatic spacer.[3] This structure provides a versatile tool for bioconjugation.

| Property | Value | Source |

| Alternate Name | 1-(6-Hydroxyhexyl)-1H-pyrrole-2,5-dione | [3] |

| Molecular Formula | C₁₀H₁₅NO₃ | [4] |

| Molecular Weight | 197.23 g/mol | [4] |

| CAS Number | 157503-18-9 | [4] |

| Storage | Store lyophilized and desiccated at -20°C for up to 36 months. In solution, use within 1 month at -20°C. | [4] |

The hexanol moiety can be further functionalized, for example, by activation to an NHS ester to react with primary amines, making it a truly heterobifunctional crosslinker.[5][6] However, for the purpose of this guide, we will focus on the direct applications of its maleimide and hydroxyl functionalities. The C6 spacer arm is particularly advantageous as it provides greater reach and flexibility, which can help overcome steric hindrance when conjugating large biomolecules like antibodies and enzymes.[5]

Core Principles of Maleimide-Thiol Chemistry: A Scientist's Perspective

The utility of this compound is rooted in the highly specific and efficient reaction between its maleimide group and a sulfhydryl (thiol) group, typically from a cysteine residue in a protein or a synthetically introduced thiol.[7] This reaction, a Michael addition, proceeds rapidly under mild, physiological conditions to form a stable thioether bond.[7][8]

Reaction Mechanism and Specificity

The carbon-carbon double bond within the maleimide ring is electrophilic and readily attacked by the nucleophilic thiolate anion (R-S⁻).[7] This high degree of selectivity is a key advantage. At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, such as the side chain of lysine.[7][9]

Caption: Workflow for Antibody-HRP conjugation.

Detailed Step-by-Step Methodology

Materials:

-

Antibody (e.g., IgG)

-

Horseradish Peroxidase (HRP)

-

This compound

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS)

-

Phosphate Buffered Saline (PBS), pH 7.2

-

Reaction Buffer: 0.1 M Phosphate buffer, 5 mM EDTA, pH 6.8

-

Quenching Solution: 1 M Cysteine or Mercaptoethanol

-

Desalting columns (e.g., Sephadex G-25)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Protocol:

-

Antibody Reduction (Generation of Thiol Groups):

-

Dissolve the antibody to a concentration of 5-10 mg/mL in PBS.

-

Add a 20-fold molar excess of DTT or TCEP. TCEP is often preferred as it is more stable and does not require removal before the conjugation step.

-

Incubate for 30-60 minutes at room temperature. This step reduces the disulfide bonds in the hinge region of the antibody, exposing free thiol groups. [10] * Remove the reducing agent using a desalting column equilibrated with Reaction Buffer.

-

-

Activation of HRP with this compound:

-

This step functionalizes the HRP with maleimide groups by targeting its carboxyl groups.

-

Dissolve HRP in 0.1 M MES buffer, pH 5.5.

-

Activate the carboxyl groups of HRP by adding a 50-fold molar excess of EDC and a 25-fold molar excess of NHS. Incubate for 15 minutes at room temperature.

-

Add a 100-fold molar excess of this compound (dissolved in a minimal amount of DMF or DMSO).

-

Incubate for 2 hours at room temperature.

-

Purify the maleimide-activated HRP using a desalting column equilibrated with Reaction Buffer to remove excess reagents.

-

-

Conjugation of Reduced Antibody and Activated HRP:

-

Combine the purified reduced antibody and the maleimide-activated HRP in a 1:3 molar ratio (Antibody:HRP).

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching of Unreacted Maleimide Groups:

-

Add a final concentration of 10 mM cysteine or mercaptoethanol to the reaction mixture.

-

Incubate for 30 minutes at room temperature to block any unreacted maleimide groups on the HRP.

-

-

Purification and Storage of the Conjugate:

-

Purify the antibody-HRP conjugate from unconjugated antibody and HRP using size exclusion chromatography (e.g., Sephacryl S-200).

-

Collect the fractions corresponding to the high molecular weight conjugate.

-

Add a stabilizer such as Bovine Serum Albumin (BSA) to a final concentration of 1% and store at 4°C. For long-term storage, add glycerol to 50% and store at -20°C.

-

Application Protocol 2: Immobilization of Antibodies on a Surface for Biosensors and Lateral Flow Assays